molecular formula C26H25NO4 B8178113 Fmoc-D-Hph(2-Me)-OH

Fmoc-D-Hph(2-Me)-OH

Cat. No.: B8178113
M. Wt: 415.5 g/mol
InChI Key: JDBBDZBLYYOZAW-XMMPIXPASA-N
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Description

Fmoc-D-Hph(2-Me)-OH: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group during the synthesis process. This compound is particularly useful in the field of solid-phase peptide synthesis due to its stability and ease of removal under basic conditions .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Hph(2-Me)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-D-Hph(2-Me)-OH involves the protection of the amine group through the formation of a stable carbamate linkage. This protects the amine group from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .

Comparison with Similar Compounds

  • Fmoc-L-homophenylalanine
  • Fmoc-2-methyl-L-phenylalanine
  • Fmoc-2-Nal-OH

Comparison: Fmoc-D-Hph(2-Me)-OH is unique due to the presence of a methyl group on the phenylalanine side chain, which can influence the compound’s reactivity and interactions. Compared to Fmoc-L-homophenylalanine, the methyl group provides additional steric hindrance, potentially affecting the compound’s binding affinity and selectivity in biological systems .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-15-24(25(28)29)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBBDZBLYYOZAW-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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